5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
CAS No.: 1425931-97-0
Cat. No.: VC2852731
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1425931-97-0 |
|---|---|
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 5-[2-[(4-methoxyphenyl)methoxy]ethyl]-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C13H17N3O2/c1-17-12-4-2-10(3-5-12)9-18-7-6-11-8-13(14)16-15-11/h2-5,8H,6-7,9H2,1H3,(H3,14,15,16) |
| Standard InChI Key | VDDMVJNKNFHXIS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COCCC2=CC(=NN2)N |
| Canonical SMILES | COC1=CC=C(C=C1)COCCC2=CC(=NN2)N |
Introduction
Chemical Properties and Structural Information
Molecular Characteristics
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine possesses several distinctive molecular features that define its chemical identity and potential reactivity. The compound combines the pyrazole core with functional groups that influence its physicochemical properties. Understanding these fundamental characteristics provides the foundation for investigating its behavior in chemical and biological systems.
The basic molecular properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1425931-97-0 |
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 5-[2-[(4-methoxyphenyl)methoxy]ethyl]-1H-pyrazol-3-amine |
| PubChem Compound ID | 71272686 |
Structural Identifiers and Representations
For computational and analytical purposes, several standardized representations of the compound's structure are utilized. These identifiers enable precise communication and database searching across scientific platforms.
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H17N3O2/c1-17-12-4-2-10(3-5-12)9-18-7-6-11-8-13(14)16-15-11/h2-5,8H,6-7,9H2,1H3,(H3,14,15,16) |
| Standard InChIKey | VDDMVJNKNFHXIS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COCCC2=CC(=NN2)N |
| Canonical SMILES | COC1=CC=C(C=C1)COCCC2=CC(=NN2)N |
Functional Group Analysis
The structure of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine features several key functional groups that contribute to its chemical behavior and potential biological interactions:
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The pyrazole ring forms the core scaffold with two nitrogen atoms providing potential hydrogen bonding sites.
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The amino group (-NH2) at position 3 of the pyrazole ring serves as a hydrogen bond donor and may participate in various chemical transformations.
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The ethyl linker chain provides flexibility to the molecule.
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The ether linkage connects the pyrazole portion to the 4-methoxybenzyl group.
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The 4-methoxybenzyl group contributes aromatic character and additional hydrogen bonding capability through its methoxy substituent.
These functional elements collectively determine the compound's reactivity patterns, solubility characteristics, and potential interaction with biological targets.
Analytical Methods for Characterization
Spectroscopic Identification Techniques
Characterization of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine would typically involve multiple spectroscopic techniques to confirm its structure and purity:
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Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, would provide detailed information about the molecular structure
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Infrared (IR) spectroscopy would help identify functional groups, particularly the amino group and aromatic features
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Mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns characteristic of the compound's structure
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UV-Visible spectroscopy might offer insights into the chromophoric properties of the molecule
Chromatographic Analysis
For purity assessment and quantitative analysis, chromatographic techniques would be valuable:
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High-Performance Liquid Chromatography (HPLC) with appropriate detection methods
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Thin-Layer Chromatography (TLC) for reaction monitoring and initial purity assessment
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Gas Chromatography (GC) if the compound exhibits sufficient volatility or can be derivatized appropriately
These analytical methods collectively provide a comprehensive characterization of the compound's identity, purity, and physicochemical properties.
Current Research Status and Future Directions
Limitations in Current Knowledge
The available literature on 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine appears limited, with minimal documentation of specific biological activities or detailed synthesis methods. This knowledge gap presents opportunities for further investigation to fully elucidate the compound's properties and potential applications. Systematic studies focusing on this specific compound would enhance understanding of its chemical behavior and biological potential.
Promising Research Avenues
Future research directions for 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine may include:
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Comprehensive evaluation of biological activities, including screening against relevant therapeutic targets
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Development and optimization of efficient synthesis routes
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Investigation of structure-activity relationships through the preparation of analogues with modified substituents
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Exploration of potential applications in materials science or as a synthetic intermediate
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Detailed physicochemical characterization to better understand its properties in various environments
These research avenues would contribute to a more complete understanding of this compound and potentially reveal valuable applications in pharmaceutical research or other scientific domains.
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